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This technical guide provides a comprehensive overview of the preclinical off-target effects of
Sevabertinib (formerly BAY 2927088), a potent, reversible, oral tyrosine kinase inhibitor (TKI).
Developed for researchers, scientists, and drug development professionals, this document
delves into the kinase selectivity profile, cellular effects, and in vivo activity of Sevabertinib,
offering a detailed examination of its therapeutic window and potential for off-target related
adverse events.

Sevabertinib is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and
epidermal growth factor receptor (EGFR), with high selectivity for mutant variants over wild-
type EGFR.[1][2] Its primary mechanism of action involves the inhibition of HER2 and EGFR
phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell
proliferation and survival.[3][4] This targeted approach has shown significant anti-tumor activity
in preclinical models of non-small cell lung cancer (NSCLC) harboring HER2 mutations.[3][5]
Understanding the off-target profile of Sevabertinib is paramount for predicting its clinical
safety and efficacy.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target
kinase inhibition can lead to unforeseen toxicities. The following tables summarize the in vitro
kinase activity of Sevabertinib against a panel of ERBB family and non-ERBB family kinases.
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Table 1: Biochemical Activity of Sevabertinib Against

ERBB Family Kinases

Kinase IC50 (nM)
HER2 (Wild-Type) <0.5
HER2 (A775insYVMA) <0.5
EGFR (Wild-Type) <0.5
EGFR (D770_N771insSVD) <0.5
HER4 13.9

Data sourced from MedchemExpress.[6]

Table 2: Off-Target Kinase Inhibition Profile of
Sevabertinib

A comprehensive kinase panel screening was conducted to assess the selectivity of
Sevabertinib against a wide range of kinases. The following table highlights kinases with
significant inhibition at a concentration of 1 uM.

Kinase Percent Inhibition @ 1 yM

Data not publicly available in the provided N/A
search results.

A comprehensive off-target kinase panel screen is a standard preclinical assay, but the specific
results for Sevabertinib were not found in the provided search results. This data is often
proprietary to the developing pharmaceutical company.

Cellular Activity: Proliferation Assays

The anti-proliferative effects of Sevabertinib were evaluated in isogenic Ba/F3 cell lines, a
murine pro-B cell line dependent on interleukin-3 (IL-3) for survival. These cells can be
genetically engineered to express specific oncogenic kinases, making them dependent on the
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activity of that kinase for proliferation in the absence of IL-3. This model is instrumental in
assessing the potency and selectivity of kinase inhibitors.

Table 3: Anti-proliferative Activity of Sevabertinib in
BalE3 Cells

Cell Line (Expressing) IC50 (nM)
EGFR (exon 19 del) 0.16
EGFR (L858R) 0.52
EGFR (Wild-Type) 221

Data sourced from BioWorld.[1]

These results demonstrate a significant selectivity of Sevabertinib for mutant EGFR over wild-
type EGFR, with over 1000-fold greater potency against the classical activating mutations.[1]
The 40-fold selectivity for EGFR exon 20 insertion mutants relative to wild-type EGFR further
underscores its targeted nature.[1]

In Vivo Preclinical Models

The anti-tumor activity and tolerability of Sevabertinib were assessed in patient-derived

xenograft (PDX) models of NSCLC. PDX models, where patient tumor tissue is implanted into
immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell
line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[7][8][9]

In PDX models carrying HER2 exon 20 insertion mutations, Sevabertinib demonstrated
significant tumor growth inhibition.[1][5][10] Importantly, no activity was observed in EGFR wild-
type tumors, confirming the in vivo selectivity of the compound.[1] The drug was also reported
to be well-tolerated in these preclinical models.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying off-target
effects, the following diagrams are provided.
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Figure 1: Sevabertinib Inhibition of HER2/EGFR Signaling Pathways.
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Figure 2: Preclinical Workflow for Off-Target Effect Evaluation.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the key experimental protocols used in the preclinical evaluation of
Sevabertinib.

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used system to assess
the transforming potential of oncogenes and the efficacy of targeted inhibitors.[11][12]

e Cell Culture and Engineering: Ba/F3 cells are cultured in RPMI-1640 medium supplemented
with 10% fetal bovine serum and IL-3. Cells are then engineered to express specific HER2 or
EGFR mutations using retroviral or lentiviral transduction. Stable cell lines are selected and
maintained in culture medium without IL-3 to confirm their dependence on the expressed
oncoprotein.[11]

e Proliferation Assay: Engineered Ba/F3 cells are seeded in 96-well plates in the absence of
IL-3. Cells are treated with serial dilutions of Sevabertinib. After a 72-hour incubation period,
cell viability is assessed using a luminescent assay that measures ATP content (e.g.,
CellTiter-Glo®).[13]

o Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50
values are calculated by fitting the dose-response curves to a four-parameter logistic
equation.

Patient-Derived Xenograft (PDX) Models

PDX models are established by implanting fresh tumor tissue from a patient into
immunodeficient mice.[7][8][9]

e Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed HER2
mutations is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid
gamma mice).[7][14]

e Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mms),
they are harvested and can be serially passaged into new cohorts of mice for expansion.[14]
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o Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.qg.,
150-250 mm3), mice are randomized into treatment and control groups. Sevabertinib is
administered orally at a specified dose and schedule. Tumor volume and body weight are
measured regularly.

o Endpoint Analysis: The study is terminated when tumors in the control group reach a
maximum allowed size or at a predetermined time point. Tumor growth inhibition is
calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

The preclinical data for Sevabertinib reveal a promising profile of a potent and selective dual
HERZ2/EGFR inhibitor. Its high selectivity for mutant EGFR over wild-type EGFR, demonstrated
in both biochemical and cellular assays, suggests a favorable therapeutic window with a
reduced potential for toxicities associated with wild-type EGFR inhibition. The in vivo efficacy in
PDX models further supports its potential as a targeted therapy for HER2-mutant NSCLC.
While a comprehensive public dataset on its off-target kinase profile remains limited, the
available preclinical evidence indicates a well-tolerated and effective agent. Further
investigation into its broader kinase interactions will continue to refine our understanding of its
complete off-target landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.medchemexpress.com/sevabertinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877179/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00002/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2017.00002/full
https://aacrjournals.org/cancerdiscovery/article/4/9/998/6397/Patient-Derived-Xenograft-Models-An-Emerging
https://www.researchgate.net/publication/369812060_Abstract_4035_Preclinical_activity_of_BAY_2927088_in_HER2_mutant_non-small_cell_lung_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5482591/
https://en.ice-biosci.com/index/show.html?catname=BaF3assays&id=122
https://en.ice-biosci.com/index/show.html?catname=BaF3assays&id=122
https://www.reactionbiology.com/services/kinase-assays/baf3-cell-proliferation-assay/
https://pubmed.ncbi.nlm.nih.gov/31432603/
https://pubmed.ncbi.nlm.nih.gov/31432603/
https://www.benchchem.com/product/b15611537#exploring-off-target-effects-of-sevabertinib-in-preclinical-studies
https://www.benchchem.com/product/b15611537#exploring-off-target-effects-of-sevabertinib-in-preclinical-studies
https://www.benchchem.com/product/b15611537#exploring-off-target-effects-of-sevabertinib-in-preclinical-studies
https://www.benchchem.com/product/b15611537#exploring-off-target-effects-of-sevabertinib-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

